molecular formula C15H19N5O B15102000 N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15102000
M. Wt: 285.34 g/mol
InChI Key: BVXPUWYQEQHBCW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique chemical structure, which includes a five-membered ring containing four nitrogen atoms. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or NaBH4.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Typically, oxidation-resistant products due to the stability of the tetrazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted derivatives of the original compound, depending on the reagents used.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other tetrazole derivatives.

Biological Activity

N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its therapeutic potentials.

Chemical Structure and Properties

This compound features a benzamide core with a cyclohexyl group and a 5-methyl-1H-tetrazole moiety. The tetrazole ring, which contains four nitrogen atoms, is known for its ability to mimic carboxylic acids, allowing the compound to interact with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are common among tetrazole derivatives. Its ability to disrupt bacterial processes makes it a candidate for further exploration in treating infections .
  • Antitumor Potential : Preliminary studies suggest that the compound may exhibit antitumor activity. The presence of the tetrazole ring is often associated with compounds that can inhibit cancer cell proliferation .
  • Enzyme Inhibition : The structural features of this compound allow it to interact with various enzymes, potentially modulating their activity. This characteristic is crucial for developing therapeutic agents targeting specific pathways.

Antimicrobial Studies

In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial activity. For instance, research on related tetrazole derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparative analysis with related compounds is essential.

Compound NameStructural FeaturesBiological Activity
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamideTetrazole and phenyl groupAntimicrobial
LosartanAngiotensin II receptor antagonist with a tetrazole ringAntihypertensive
CandesartanSimilar structure to losartanAntihypertensive
N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamideCycloheptyl instead of cyclohexylPotentially similar therapeutic applications

This table illustrates how this compound may offer distinct biological activities compared to other tetrazole derivatives due to its specific substitution pattern.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-cyclohexyl-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-10-6-5-9-13(14)15(21)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,21)

InChI Key

BVXPUWYQEQHBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCC3

Origin of Product

United States

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